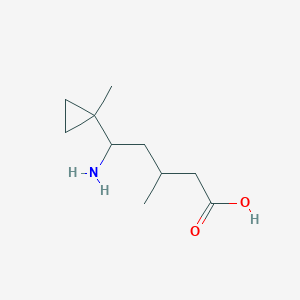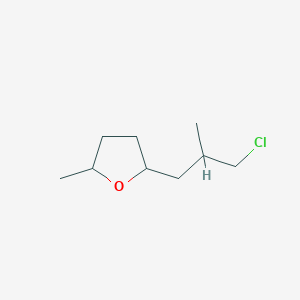
2-(3-Chloro-2-methylpropyl)-5-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is an organic compound characterized by its unique structure, which includes a chloroalkyl group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2-methylpropyl halide with a suitable oxolane precursor under controlled conditions. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form the ether linkage . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-2-methylpropyl)-5-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted oxolanes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a simpler oxolane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of simpler oxolane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the modification of surfaces and the development of new materials with specific properties.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom, leading to the formation of new chemical bonds . This property makes it a valuable intermediate in various chemical reactions and synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is unique due to the presence of both a chloroalkyl group and an oxolane ring in its structure. This combination provides distinct reactivity and potential applications compared to other similar compounds. The oxolane ring imparts stability and specific chemical properties, while the chloroalkyl group allows for versatile chemical modifications.
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
Clave InChI |
ZWDSYTCSUGISSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)CC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
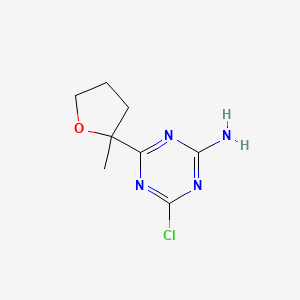
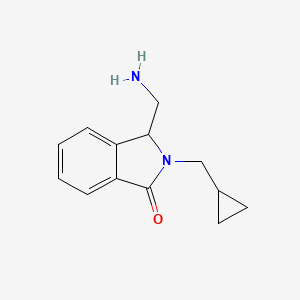



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
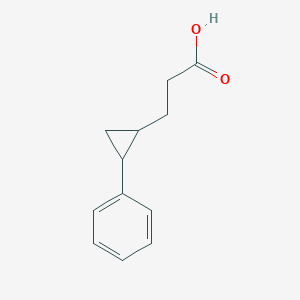
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
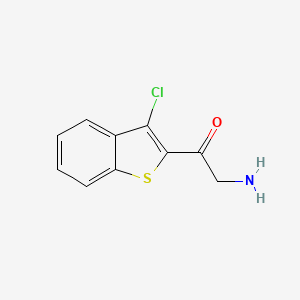

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
